3-Aminorifamycin S is a derivative of Rifamycin . It is also known as Rifamycin Impurities . The molecular formula of 3-Aminorifamycin S is C37H46N2O12 .
The synthesis of 3-Aminorifamycin S involves dissolving 3-bromo-rifamycin S in one or more of ether solvent, hydrocarbon solvent, and alcohol solvent to obtain a reaction system . An ammonia-methanol solution is then added into the reaction system to conduct the reaction . After full reaction, crystallization treatment is carried out, followed by filtering and drying to obtain 3-amino-rifamycin S .
The molecular weight of 3-Aminorifamycin S is 710.7673 . The structural complexity of antimicrobials like 3-Aminorifamycin S is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight .
The preparation method of 3-amino-rifamycin S specifically includes the steps of dissolving 3-bromo-rifamycin S in one or more of ether solvent, hydrocarbon solvent, and alcohol solvent . This is followed by adding an ammonia-methanol solution into the reaction system to conduct the reaction . After full reaction, crystallization treatment is carried out, followed by filtering and drying to obtain 3-amino-rifamycin S .
3-Amino-rifamycin S is a derivative of rifamycin, a class of antibiotics that are primarily used to treat bacterial infections, particularly tuberculosis. This compound is characterized by the presence of an amino group at the 3-position of the rifamycin S structure, enhancing its biological activity and potential therapeutic applications. The molecular formula of 3-amino-rifamycin S is C_21H_23N_3O_6, reflecting its complex structure which includes multiple functional groups essential for its pharmacological properties.
3-Amino-rifamycin S is synthesized from rifamycin S, which is derived from the fermentation of Amycolatopsis rifamycinica. This organism produces rifamycins as secondary metabolites, which can then be chemically modified to yield various derivatives, including 3-amino-rifamycin S.
3-Amino-rifamycin S falls under the category of antibiotics, specifically within the subclass of rifamycins. These compounds are known for their ability to inhibit bacterial RNA synthesis by binding to DNA-dependent RNA polymerase, making them effective against a wide range of Gram-positive and some Gram-negative bacteria.
The synthesis of 3-amino-rifamycin S typically involves a nucleophilic substitution reaction where bromo-rifamycin S is treated with methanolic ammonia. This method allows for the introduction of the amino group at the 3-position with high efficiency and purity.
The molecular structure of 3-amino-rifamycin S features:
The compound's molecular weight is approximately 401.43 g/mol. The presence of the amino group significantly alters its solubility and reactivity compared to other rifamycin derivatives.
3-Amino-rifamycin S can participate in various chemical reactions due to its functional groups:
The synthesis methods often involve mild conditions that favor high yields and minimize by-products, making them suitable for large-scale production .
The primary mechanism through which 3-amino-rifamycin S exerts its antibacterial effects involves:
Studies have shown that derivatives like 3-amino-rifamycin S exhibit enhanced potency against resistant strains of bacteria compared to their parent compounds .
Relevant data indicates that the compound maintains structural integrity under a variety of conditions, making it robust for pharmaceutical applications .
The discovery of 3-Aminorifamycin S is rooted in the broader history of rifamycin antibiotics, which originated from the soil bacterium Amycolatopsis rifamycinica (originally Streptomyces mediterranei) in 1957 [7]. Rifamycins emerged as a subclass of ansamycins, with rifamycin B identified as the first stable compound. However, its clinical utility was limited until chemical modifications yielded more potent derivatives. The synthesis of 3-Aminorifamycin S represents a deliberate effort to enhance the pharmacological profile of rifamycin S through structural refinement. This compound was developed by introducing an amino group at the C3 position of rifamycin S—a modification aimed at improving target binding and overcoming emerging resistance observed in early rifamycins like rifampicin [3] [10]. The timeline aligns with the 1970s–1980s push to address tuberculosis (TB) resistance, positioning 3-Aminorifamycin S as a bridge between first-generation rifamycins and newer analogs like rifabutin [7].
3-Aminorifamycin S (C₃₇H₄₆N₂O₁₂; molecular weight 710.80 g/mol) belongs to the ansamycin class of macrolactams characterized by a naphthalenic chromophore and an aliphatic ansa bridge [3] [8] [10]. Its defining structural feature is the replacement of the C3 hydroxyl/carbonyl group with an amino moiety, distinguishing it from key derivatives:
Table 1: Structural and Activity Comparison of Rifamycin Derivatives
Compound | C3 Modification | Molecular Formula | Key Biological Properties |
---|---|---|---|
3-Aminorifamycin S | Amino group | C₃₇H₄₆N₂O₁₂ | Intermediate polarity; RNAP inhibition enhancement |
Rifampicin | Hydrazone-methylpiperazine | C₄₃H₅₈N₄O₁₂ | Standard TB treatment; susceptible to common mutations |
Rifabutin | Imidazopyrido moiety | C₄₆H₆₂N₄O₁₁ | Improved intracellular penetration |
Kanglemycin A | Dimethylated sugar | C₅₃H₇₄N₂O₁₇ | Activity against RpoB S522L mutants |
This structural evolution optimizes interactions with bacterial RNA polymerase (RNAP), particularly in resistant strains [2] [10].
3-Aminorifamycin S exhibits distinct mechanisms against rifampicin-resistant Mycobacterium tuberculosis, which typically involves mutations in the rpoB gene (e.g., S531L, H455D). Research demonstrates that its C3 amino group enables alternative binding conformations within the RNAP β-subunit pocket, reducing steric clashes caused by mutations like S522L [2]. Computational modeling confirms that the aminoalkyl-aromatic tails of synthetic analogs occupy a divergent spatial region compared to rifampicin, explaining retained efficacy against strains with high-level rifampicin resistance [2].
Furthermore, soil microbiome studies reveal that rifamycin congeners like kanglemycins—structurally related to 3-Aminorifamycin S—inhibit RNAP through dual mechanisms: blocking the initiator substrate and preventing RNA elongation [5]. This supports the compound’s role as a scaffold for next-generation derivatives targeting multidrug-resistant TB. Semisynthetic modifications of 3-Aminorifamycin S have yielded molecules with low micromolar activity (MIC₉₀ = 3 μM) against clinical isolates harboring S522L mutations, outperforming rifampicin by 10-fold in some assays [2] [5].
Table 2: Resistance Profiles and Mechanisms of Rifamycin Compounds
Resistance Mutation | Rifampicin Activity | 3-Aminorifamycin S Analogs | Inhibition Mechanism |
---|---|---|---|
RpoB S531L | Resistant | Moderately active | Competitive RNAP binding with shifted orientation |
RpoB H455D | Resistant | Active | Bypasses steric hindrance via altered H-bonding network |
RpoB S522L | Highly resistant | Highly active (MIC₉₀ = 3 μM) | Disrupts NTP initiation site; novel binding pocket access |
These properties underscore its potential in combinatorial regimens against extensively drug-resistant TB [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7